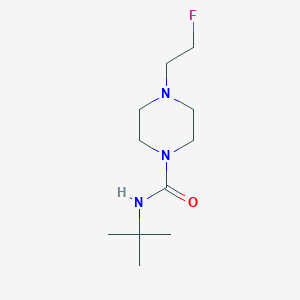

N-tert-butyl-4-(2-fluoroethyl)piperazine-1-carboxamide

Description

N-tert-butyl-4-(2-fluoroethyl)piperazine-1-carboxamide is a piperazine-1-carboxamide derivative characterized by a tert-butyl group attached to the carboxamide nitrogen and a 2-fluoroethyl substituent at the piperazine ring’s 4-position. Piperazine carboxamides are widely explored in medicinal chemistry due to their versatility as acetyl-lysine mimetics, enzyme inhibitors, and receptor modulators .

Properties

IUPAC Name |

N-tert-butyl-4-(2-fluoroethyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22FN3O/c1-11(2,3)13-10(16)15-8-6-14(5-4-12)7-9-15/h4-9H2,1-3H3,(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UABBQXVFPXWDKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCN(CC1)CCF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-(2-fluoroethyl)piperazine-1-carboxamide typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines or by the reduction of piperazine-2,5-dione.

Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides or tert-butyl alcohol in the presence of a strong base.

Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced through nucleophilic substitution reactions using fluoroethyl halides or fluoroethyl sulfonates.

Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the piperazine derivative with isocyanates or by amidation reactions using carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that enhance reaction efficiency and yield are often employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-(2-fluoroethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced piperazine derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluoroethyl and tert-butyl groups.

Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like alkyl halides, sulfonates, and organometallic compounds are used for substitution reactions.

Hydrolysis: Acidic or basic conditions using hydrochloric acid, sulfuric acid, sodium hydroxide, or potassium hydroxide are employed for hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, reduction may produce reduced piperazine derivatives, substitution may result in various substituted piperazines, and hydrolysis may yield carboxylic acids and amines.

Scientific Research Applications

N-tert-butyl-4-(2-fluoroethyl)piperazine-1-carboxamide has several scientific research applications, including:

Biological Research: It is used in biological studies to investigate its effects on cellular pathways and molecular targets.

Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.

Material Science: It is explored for its potential use in the development of new materials, including metal-organic frameworks (MOFs) and catalysts.

Mechanism of Action

The mechanism of action of N-tert-butyl-4-(2-fluoroethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The piperazine ring and its substituents can interact with various enzymes, receptors, and proteins, leading to modulation of biological activities. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

N-tert-butyl-4-(diphenylmethyl)piperazine-1-carboxamide (Compound 2)

BCTC (N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide)

Compound 6 (N-(2H-1,3-Benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide)

- Substituents: Thienopyrimidinyl at piperazine.

- Activity : Anti-cancer activity via mitochondrial depolarization and mTOR inhibition .

- Key Difference: Heterocyclic substituents (e.g., thienopyrimidinyl) enable π-π stacking, unlike the fluoroethyl group’s steric and electronic effects.

Carboxamide Linker Modifications

- Dopamine D3 Receptor Ligands (e.g., N-(3-fluoro-4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)arylcarboxamides):

Fluorinated Substituents

- N-(4-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A3): Substituents: 4-Fluorophenyl at carboxamide. Activity: Higher yield (57.3%) and melting point (196.5–197.8°C) compared to non-fluorinated analogs . Comparison: Fluorine’s electronegativity improves physicochemical properties; the target compound’s 2-fluoroethyl may enhance membrane permeability.

Data Tables

Table 2: Impact of Fluorine Position on Piperazine-1-carboxamides

| Compound (from ) | Substituent Position | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| A2 (3-fluorophenyl) | 3-F | 52.2 | 189.5–192.1 |

| A3 (4-fluorophenyl) | 4-F | 57.3 | 196.5–197.8 |

| A6 (4-chlorophenyl) | 4-Cl | 48.1 | 189.8–191.4 |

Biological Activity

N-tert-butyl-4-(2-fluoroethyl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C_{15}H_{22}FN_2O and a molecular weight of approximately 232.29 g/mol. The presence of the fluoroethyl group enhances its lipophilicity and may influence its interaction with various biological targets, including receptors and enzymes involved in neurological and psychiatric disorders.

The mechanism of action for this compound is primarily linked to its ability to interact with specific biological targets. The fluoroethyl moiety is believed to enhance binding affinity and selectivity towards these targets, which can include neurotransmitter receptors such as serotonin receptors. This interaction is crucial for understanding the compound's pharmacological effects and potential therapeutic applications.

Pharmacological Applications

This compound has been investigated for various pharmacological applications, including:

Case Studies and Experimental Data

A study published in 2022 examined the compound's interaction with the extracellular signal-regulated kinase 5 (ERK5) pathway, highlighting its potential role in modulating cellular signaling pathways associated with cancer progression .

In another investigation, the compound was part of a series aimed at developing new anti-tubercular agents, demonstrating significant activity against Mycobacterium tuberculosis .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Potential antidepressant, anticancer | Fluoroethyl group enhances binding affinity |

| Tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate | Varying receptor interactions | Bromine substitution alters pharmacokinetics |

| Tert-butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate | Antitumor activity | Amino group may enhance solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.